N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BICMB and is a member of the isoquinoline family of compounds. BICMB has been shown to have unique properties that make it a valuable tool in various areas of research.
Mechanism of Action
The mechanism of action of BICMB is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. BICMB has been shown to bind to dopamine receptors and regulate their activity, which can have various effects on the brain and behavior.
Biochemical and physiological effects:
BICMB has been shown to have various biochemical and physiological effects, including the modulation of dopamine release and uptake, the regulation of neuronal activity, and the modulation of synaptic plasticity. These effects can have significant implications for various areas of research, including neuroscience and pharmacology.
Advantages and Limitations for Lab Experiments
BICMB has several advantages for use in lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on BICMB, including the development of new analogs with improved properties, the investigation of its potential therapeutic applications, and the exploration of its role in various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BICMB and its effects on the brain and behavior.
Scientific Research Applications
BICMB has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BICMB has been shown to have potential as a tool for studying the dopamine system in the brain. In pharmacology, BICMB has been used to study the effects of certain drugs on the brain and has been shown to have potential as a therapeutic agent for various neurological disorders. In medicinal chemistry, BICMB has been used to design new drugs with improved efficacy and reduced side effects.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c27-24(25-23-14-18-7-10-21(23)13-18)20-8-5-17(6-9-20)15-26-12-11-19-3-1-2-4-22(19)16-26/h1-6,8-9,18,21,23H,7,10-16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISAAQVJJIYWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CN4CCC5=CC=CC=C5C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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